molecular formula C20H29ClN2O3S B2701241 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide CAS No. 941910-94-7

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide

Cat. No.: B2701241
CAS No.: 941910-94-7
M. Wt: 412.97
InChI Key: GSINPSZMUKPQDR-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetamide moiety attached to a cycloheptyl group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Cycloheptyl Group Addition: The final step involves the attachment of the cycloheptyl group to the acetamide moiety, which can be achieved through a nucleophilic substitution reaction using cycloheptylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is used to investigate receptor interactions and signaling pathways.

    Biochemistry: Researchers use it to study enzyme inhibition and protein binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an antagonist or inhibitor, blocking the normal function of a receptor or enzyme and thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide
  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide

Uniqueness

Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide is unique due to its cycloheptyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable tool for specific research applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINPSZMUKPQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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